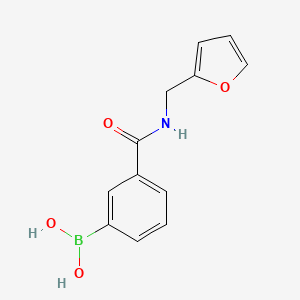

3-(Furfurylaminocarbonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Furfurylaminocarbonyl)phenylboronic acid is a boronic acid derivative that is used widely in the scientific field. It has a molecular formula of C12H12BNO4 and a molecular weight of 245.0 g/mol .

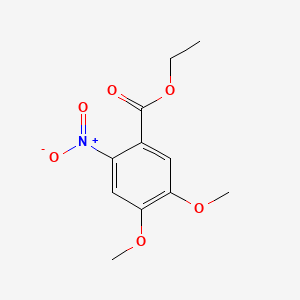

Molecular Structure Analysis

The molecular structure of 3-(Furfurylaminocarbonyl)phenylboronic acid is characterized by the presence of a furfurylaminocarbonyl group attached to a phenylboronic acid moiety .Chemical Reactions Analysis

While specific chemical reactions involving 3-(Furfurylaminocarbonyl)phenylboronic acid are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Phenylboronic acids have been utilized as non-toxic catalysts in the synthesis of tetrahydrobenzo[b]pyrans, showcasing their role in facilitating efficient, rapid, and environmentally friendly reactions (Nemouchi et al., 2012).

Molecular Docking and Structural Analysis

Studies involving phenylboronic acids have detailed their conformational, structural, vibrational, and electronic properties, demonstrating their use in molecular docking and as synthetic intermediates in organic synthesis (Tanış et al., 2020).

Antimicrobial Properties

Research into (trifluoromethoxy)phenylboronic acids has explored their physicochemical, structural, antimicrobial, and spectroscopic properties, indicating potential for antibacterial applications (Adamczyk-Woźniak et al., 2021).

Enhanced Tumor Targeting and Penetration

Phenylboronic acid-decorated nanoparticles have been developed for tumor-targeted drug delivery, showing improved tumor accumulation and antitumor effects (Wang et al., 2016).

Glucose-Responsive Drug Delivery Systems

The incorporation of phenylboronic acid into glucose-responsive materials for insulin delivery highlights its significance in the development of responsive drug delivery systems (Ma & Shi, 2014).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials have shown promise in diagnostic and therapeutic applications, particularly in drug delivery systems and biosensors, leveraging the unique chemistry of phenylboronic acid for glucose and sialic acid interactions (Lan & Guo, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRIHRGFMYXTLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393762 |

Source

|

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furfurylaminocarbonyl)phenylboronic acid | |

CAS RN |

850567-27-0 |

Source

|

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chloro-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1306767.png)

![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)

![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)

![(E)-1-(2,5-dichloro-3-thienyl)-3-[4-(trifluoromethoxy)anilino]-2-propen-1-one](/img/structure/B1306785.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1306794.png)

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1306809.png)